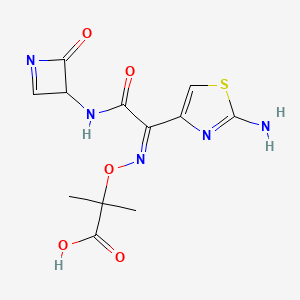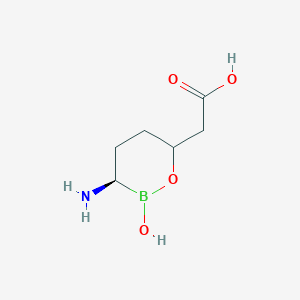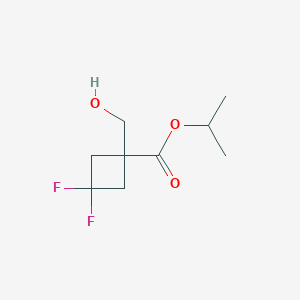
(2-BenZylphenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-BenZylphenyl)Zinc bromide is an organozinc compound that is widely used in organic synthesis. It is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-BenZylphenyl)Zinc bromide can be synthesized through several methods. One common approach involves the reaction of (2-benzylphenyl)magnesium bromide with zinc bromide. This reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems and precise control of reaction conditions are crucial to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2-BenZylphenyl)Zinc bromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: It can participate in reduction reactions to form hydrocarbons.
Substitution: It is commonly used in nucleophilic substitution reactions to introduce the (2-benzylphenyl) group into other molecules.
Common Reagents and Conditions
Common reagents used with this compound include halides, aldehydes, and ketones. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and in the presence of catalysts like palladium or nickel to enhance reaction rates .
Major Products
The major products formed from reactions involving this compound include substituted aromatic compounds, alcohols, and hydrocarbons. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals .
Scientific Research Applications
(2-BenZylphenyl)Zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-BenZylphenyl)Zinc bromide involves its ability to act as a nucleophile in various chemical reactions. It can form carbon-carbon bonds by reacting with electrophiles, such as carbonyl compounds. The zinc atom in the compound coordinates with the electrophile, facilitating the transfer of the (2-benzylphenyl) group to the target molecule .
Comparison with Similar Compounds
Similar Compounds
Benzyl bromide: Similar in structure but lacks the zinc component, making it less reactive in certain types of reactions.
Phenylzinc bromide: Similar organozinc compound but with a phenyl group instead of a (2-benzylphenyl) group.
(2-BenZylphenyl)Magnesium bromide: Similar in reactivity but involves magnesium instead of zinc, leading to different reaction conditions and products.
Uniqueness
(2-BenZylphenyl)Zinc bromide is unique due to its high reactivity and versatility in forming carbon-carbon bonds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C13H11BrZn |
|---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
benzylbenzene;bromozinc(1+) |
InChI |
InChI=1S/C13H11.BrH.Zn/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1-9H,11H2;1H;/q-1;;+2/p-1 |
InChI Key |
HCKJGQOFNAAYIS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=[C-]2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(3-Methylbicyclo[1.1.1]pentan-1-yl)-3-oxopropanenitrile](/img/structure/B14898764.png)





![2-({[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B14898831.png)

![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B14898839.png)
